molecular formula C14H16ClN3O4S B7077113 2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide

2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide

Cat. No.: B7077113
M. Wt: 357.8 g/mol
InChI Key: ZVXYZWYCKHVPMB-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a chlorophenoxy group and a pyrazolyl sulfonyl moiety, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with an appropriate halogenating agent to form 3-chlorophenoxy halide.

    Synthesis of the Pyrazolyl Intermediate: The pyrazolyl moiety can be synthesized by reacting 1-ethylpyrazole with a sulfonylating agent to introduce the sulfonyl group.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyrazolyl intermediate under suitable conditions, such as the presence of a base and a solvent, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide: Similar structure with a different position of the chlorine atom.

    2-(3-bromophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide: Bromine instead of chlorine.

    2-(3-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylpropanamide: Methyl group instead of ethyl.

Uniqueness

The unique combination of the chlorophenoxy and pyrazolyl sulfonyl groups in 2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(1-ethylpyrazol-4-yl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c1-3-18-9-13(8-16-18)23(20,21)17-14(19)10(2)22-12-6-4-5-11(15)7-12/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXYZWYCKHVPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC(=O)C(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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